An In-depth Technical Guide to 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride (CAS: 63758-12-3)
An In-depth Technical Guide to 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride (CAS: 63758-12-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride, a key building block in medicinal chemistry. This document consolidates its chemical and physical properties, spectroscopic data, synthesis, and reactivity. It further delves into the biological significance of its derivatives, particularly as inhibitors of crucial enzymes in disease pathways, offering insights for drug discovery and development.
Chemical and Physical Properties
2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride is a white crystalline solid at room temperature. It is a reactive compound, primarily used as an intermediate in the synthesis of more complex molecules, especially in the development of new therapeutic agents.
| Property | Value | Reference |
| CAS Number | 63758-12-3 | [1][2] |
| Molecular Formula | C₈H₇ClO₄S | [1] |
| Molecular Weight | 234.66 g/mol | [1] |
| Appearance | White to light-colored solid/powder | [3] |
| Melting Point | 66 °C | [3][4] |
| Boiling Point | 344.2 °C at 760 mmHg | [4] |
| Density | 1.513 g/cm³ | [3] |
| Solubility | Reacts violently with water. Soluble in various organic solvents. | [3][4] |
| SMILES | O=S(C1=CC(OCCO2)=C2C=C1)(Cl)=O | [1] |
| InChI Key | JWHSRWUHRLYAPM-UHFFFAOYSA-N | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride. Below is a summary of expected spectroscopic data.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.4 - 7.6 | m | 3H | Protons on the benzene ring |
| Dioxine Protons | 4.3 - 4.5 | m | 4H | -OCH₂CH₂O- |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| Aromatic Carbons | 115 - 150 | Carbons of the benzene ring |
| Dioxine Carbons | 63 - 65 | -OCH₂CH₂O- |
2.2. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the sulfonyl chloride and the benzodioxine functional groups.[2]
| IR Absorption Bands (Expected) | Wavenumber (cm⁻¹) | Functional Group |
| S=O Asymmetric Stretch | 1370 - 1410 | Sulfonyl chloride |
| S=O Symmetric Stretch | 1166 - 1204 | Sulfonyl chloride |
| C-O-C Stretch | 1200 - 1275 | Aryl ether |
| Aromatic C-H Stretch | ~3050 | Aromatic ring |
| Aliphatic C-H Stretch | 2850 - 2960 | Dioxine ring |
2.3. Mass Spectrometry (MS)
Electron impact mass spectrometry of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of chlorine would result in an M+2 isotope peak with approximately one-third the intensity of the molecular ion peak.[8][9]
| Mass Spectrometry (Expected) | m/z Ratio | Fragment |
| Molecular Ion [M]⁺ | 234 | C₈H₇³⁵ClO₄S⁺ |
| Isotope Peak [M+2]⁺ | 236 | C₈H₇³⁷ClO₄S⁺ |
| Loss of Cl | 199 | [M-Cl]⁺ |
| Loss of SO₂Cl | 135 | [M-SO₂Cl]⁺ |
| Sulfonyl Chloride Group | 99/101 | [SO₂Cl]⁺ |
Synthesis and Reactivity
3.1. Synthesis
2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride is typically synthesized via the chlorosulfonation of 2,3-dihydro-1,4-benzodioxine. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the benzene ring.[10]
Experimental Protocol: Chlorosulfonation of 2,3-Dihydro-1,4-benzodioxine (General Procedure)
-
Caution: This reaction should be performed in a well-ventilated fume hood, as it involves corrosive and hazardous reagents. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
To a flask equipped with a stirrer and a dropping funnel, add an excess of chlorosulfonic acid and cool the flask in an ice bath to 0-5 °C.
-
Slowly add 2,3-dihydro-1,4-benzodioxine dropwise to the cooled chlorosulfonic acid with continuous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid precipitate of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride is then collected by filtration.
-
Wash the crude product with cold water until the washings are neutral.
-
The product can be further purified by recrystallization from a suitable solvent.
3.2. Reactivity
The sulfonyl chloride group is a good leaving group, making this compound a versatile reagent for introducing the 2,3-dihydro-1,4-benzodioxin-6-sulfonyl moiety. Its most common reaction is with nucleophiles, such as amines, to form sulfonamides.[6]
Experimental Protocol: Synthesis of a Sulfonamide Derivative (General Procedure)
-
Dissolve 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add a primary or secondary amine to the solution, often in the presence of a base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid byproduct.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by washing with aqueous acid and brine, then drying the organic layer.
-
Remove the solvent under reduced pressure to yield the crude sulfonamide, which can be purified by chromatography or recrystallization.
Applications in Drug Development and Biological Activity
The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[11][12] Derivatives synthesized from 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride have shown promise as enzyme inhibitors.
4.1. PARP1 Inhibition
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response pathway, particularly in the repair of single-strand breaks.[13][14][15] In cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibiting PARP1 leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[13] Several PARP inhibitors are approved for the treatment of various cancers.[16] Derivatives of 2,3-dihydro-1,4-benzodioxine have been investigated as PARP1 inhibitors.[17]
4.2. α-Glucosidase Inhibition
α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for breaking down carbohydrates into glucose.[18][19] Inhibiting this enzyme slows down carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels.[18] This makes α-glucosidase inhibitors a therapeutic target for the management of type 2 diabetes.[20][21] Sulfonamide derivatives of 2,3-dihydro-1,4-benzodioxine have demonstrated α-glucosidase inhibitory activity.[17][22]
References
- 1. chemscene.com [chemscene.com]
- 2. 2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL CHLORIDE | 63758-12-3 [chemicalbook.com]
- 3. CAS#:63758-12-3 | 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride | Chemsrc [chemsrc.com]
- 4. tandf.figshare.com [tandf.figshare.com]
- 5. scienceopen.com [scienceopen.com]
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- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents | Tropical Journal of Pharmaceutical Research [ajol.info]
- 10. books.rsc.org [books.rsc.org]
- 11. Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds | Bentham Science [eurekaselect.com]
- 12. mdpi.com [mdpi.com]
- 13. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thieme-connect.com [thieme-connect.com]
- 17. scielo.br [scielo.br]
- 18. researchgate.net [researchgate.net]
- 19. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Alpha glucosidase [pdb101.rcsb.org]
- 20. Alpha Glucosidase Inhibitory Activities of Plants with Focus on Common Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rsc.org [rsc.org]
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